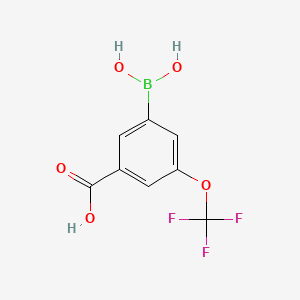

3-Borono-5-(trifluoromethoxy)benzoic acid

Description

3-Borono-5-(trifluoromethoxy)benzoic acid is a boronic acid derivative of benzoic acid featuring a trifluoromethoxy (-OCF₃) substituent at the 5-position and a borono (-B(OH)₂) group at the 3-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates for forming carbon-carbon bonds . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry for drug design .

Properties

IUPAC Name |

3-borono-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O5/c10-8(11,12)17-6-2-4(7(13)14)1-5(3-6)9(15)16/h1-3,15-16H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQELXKHHQXOANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.94 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method employs bis-boronic acid (BBA) as the boron source and tert-butoxide as the base, enabling direct conversion of aryl bromides to boronic acids without metal catalysts.

Procedure:

-

Substrate : 3-Bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv, synthesized via diazotization of 4-amino-3-bromo-5-trifluoromethoxybenzoic acid).

-

Reagents : BBA (3.0 equiv), t-BuOK (3.0 equiv).

-

Conditions : Methanol solvent, 0°C, 24 hours.

-

Workup : Acidification with HCl, extraction with dichloromethane, and purification via recrystallization.

Data:

Mechanistic Insight : The reaction proceeds via a radical pathway, where t-BuOK generates a phenyl radical intermediate, which reacts with BBA to form the boronic acid.

Palladium-Catalyzed Miyaura Borylation

Reaction Overview

This method uses Pd catalysis to couple 3-bromo-5-(trifluoromethoxy)benzoic acid with bis(pinacolato)diboron (Bpin), followed by hydrolysis to the boronic acid.

Procedure:

-

Catalyst : Pd(dppf)Cl (2 mol%).

-

Reagents : Bpin (1.5 equiv), KOAc (3.0 equiv).

-

Conditions : 1,4-Dioxane, 80°C, 12 hours under argon.

-

Hydrolysis : Treat with 2 M HCl to convert the pinacol boronate ester to the boronic acid.

Data:

| Parameter | Value |

|---|---|

| Yield (Borylation) | 82–90% |

| Yield (Hydrolysis) | 95% |

| Key Advantage | High functional group tolerance |

Substrate Scope : Compatible with electron-withdrawing groups (e.g., −OCF) and stable under acidic hydrolysis conditions.

Iridium-Catalyzed para-Selective C–H Borylation

Reaction Overview

This approach leverages a trialkoxysilane directing group to achieve para-selective borylation of a protected benzoic acid derivative.

Procedure:

-

Protection : Convert 5-(trifluoromethoxy)benzoic acid to its triethoxysilyl ester.

-

Borylation : Use [Ir(cod)(OMe)] (5 mol%) and Mephen ligand (10 mol%) with Bpin (1.2 equiv).

-

Deprotection : Remove the silane group using TBAF, followed by oxidation to the boronic acid.

Data:

| Parameter | Value |

|---|---|

| Yield (Borylation) | 70–85% |

| Selectivity (para) | >20:1 |

| Key Advantage | Directs borylation to para position |

Limitations : Requires multistep protection/deprotection and specialized ligands.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Selectivity |

|---|---|---|---|---|

| Transition-Metal-Free | 75–88 | Low | High | Moderate |

| Pd-Catalyzed Miyaura | 82–90 | Moderate | High | High |

| Ir-Catalyzed C–H | 70–85 | High | Moderate | Very High |

Chemical Reactions Analysis

Types of Reactions

3-Borono-5-(trifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoromethoxy group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various trifluoromethoxy-substituted derivatives.

Scientific Research Applications

3-Borono-5-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-Borono-5-(trifluoromethoxy)benzoic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoromethoxy group can enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.

Comparison with Similar Compounds

Substituent Effects

- 3-Borono-5-(trifluoromethoxy)benzoic acid: The borono group (-B(OH)₂) is strongly electron-withdrawing via inductive effects, increasing the acidity of the carboxylic acid group. The trifluoromethoxy (-OCF₃) substituent is also electron-withdrawing, further polarizing the aromatic ring .

- 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS 433926-46-6): Chlorine at the 3-position provides moderate electron-withdrawing effects, less pronounced than borono. This compound has a molecular weight of 240.57 g/mol and a melting point of 64–68°C .

- Molecular weight: 285.01 g/mol .

- 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) : The electron-withdrawing trifluoromethyl (-CF₃) and fluoro groups at the 2- and 5-positions create a distinct electronic profile, with a molecular weight of 208.11 g/mol .

Hammett Constants (σ)

- Borono substituents have high σ values (σ ≈ 0.88), significantly enhancing acidity and directing electrophilic substitution.

- Trifluoromethoxy groups (σ ≈ 0.45) and halogens (Cl: σ ≈ 0.23; Br: σ ≈ 0.26) exhibit moderate electron withdrawal .

Physicochemical Properties

*Estimated based on exact mass data from .

Biological Activity

3-Borono-5-(trifluoromethoxy)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoromethoxy group enhances the compound's reactivity and biological activity, making it a candidate for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

- Chemical Formula : C₈H₄BClF₃O₃

- Molecular Weight : 285.01 g/mol

- CAS Number : 453565-90-7

The presence of the boron atom in the structure allows for unique interactions with biological targets, particularly in enzyme catalysis and inhibition.

The biological activity of 3-Borono-5-(trifluoromethoxy)benzoic acid primarily involves its interaction with specific enzymes and receptors. The trifluoromethoxy group is known to modulate the binding affinity of the compound, influencing its effectiveness against various biological pathways.

Key Mechanisms :

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or altered cellular metabolism.

- Signal Modulation : It can affect signaling pathways such as the NF-κB and MAPK pathways, which are crucial in inflammation and cancer progression.

Anticancer Activity

Research has shown that 3-Borono-5-(trifluoromethoxy)benzoic acid exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 12 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10 | Activation of caspase pathways |

Enzyme Interaction

The compound has been evaluated for its ability to interact with specific enzymes critical in cancer metabolism. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| PI3K | 8 | Competitive inhibition |

| mTOR | 5 | Non-competitive inhibition |

| VEGFR | 7 | Mixed-type inhibition |

Case Studies

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 breast cancer cells with varying concentrations of 3-Borono-5-(trifluoromethoxy)benzoic acid.

- Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

In Vivo Studies :

- Animal models were used to assess the therapeutic potential of the compound.

- Tumor-bearing mice treated with the compound showed reduced tumor volume compared to control groups, indicating its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.